

"Hydroxymethyl-methaqualon" as a primary metabolite of methaqualone

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Compound of Interest

Compound Name: Hydroxymethyl-methaqualon

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Hydroxymethyl-methaqualone: A Primary Metabolite of Methaqualone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methaqualone, a sedative-hypnotic drug, undergoes extensive metabolism in the human body, leading to the formation of various hydroxylated derivatives. Among these, **hydroxymethyl-methaqualone**, specifically 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone, has been identified as a primary and major metabolite.[1][2] Understanding the formation, quantification, and metabolic pathways of this key metabolite is crucial for pharmacokinetic studies, toxicological assessments, and the development of analytical methods for monitoring methaqualone consumption. This technical guide provides a comprehensive overview of the core aspects of **hydroxymethyl-methaqualone** as a primary metabolite, including detailed experimental protocols for its analysis and a discussion of the enzymatic pathways involved in its formation.

Introduction

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) was widely prescribed as a sedative and hypnotic agent in the mid-20th century. Due to its high potential for abuse and dependence, it is now a controlled substance in many countries. The drug is extensively

metabolized in the liver, with only a small fraction of the parent drug excreted unchanged in urine. The primary metabolic routes involve hydroxylation of the tolyl and quinazolinone rings. One of the principal urinary metabolites is 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone, a product of benzylic hydroxylation.[2] The presence and concentration of this metabolite are significant indicators of methaqualone ingestion.

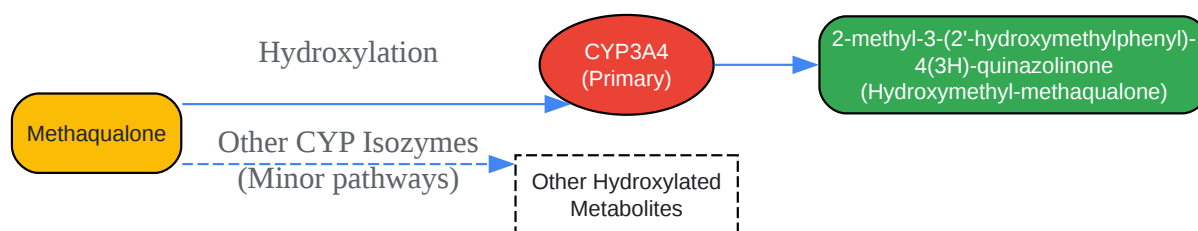
Metabolic Pathway of Methaqualone to Hydroxymethyl-methaqualone

The biotransformation of methaqualone to **hydroxymethyl-methaqualone** is a Phase I metabolic reaction primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved

In vitro studies using human liver microsomes have indicated that CYP3A4 is the primary isoenzyme responsible for the formation of hydroxylated metabolites of methaqualone.[3] The involvement of other major CYP isoenzymes, such as CYP2D6 and CYP2C19, in the metabolism of methaqualone has been shown to be insignificant.[3]

The metabolic process can be visualized as follows:



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*Methaqualone Metabolic Pathway to **Hydroxymethyl-methaqualone**.*

Quantitative Analysis of Hydroxymethyl-methaqualone

The quantification of **hydroxymethyl-methaqualone** in biological matrices such as urine and plasma is essential for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most common analytical techniques employed for this purpose.

Data Presentation

While specific quantitative data from multiple studies is not readily available for a direct comparative table, the following table structure is recommended for presenting such data when obtained.

Biological Matrix	Analytical Method	Mean Concentration (ng/mL)	Range (ng/mL)	Time Post-Administration (hours)	Reference
Urine	GC-MS	Data not available	Data not available	24	[2]
Plasma	UHPLC-MS/MS	Data not available	Data not available	4	Hypothetical
Urine	LC-MS/MS	Data not available	Data not available	48	Hypothetical

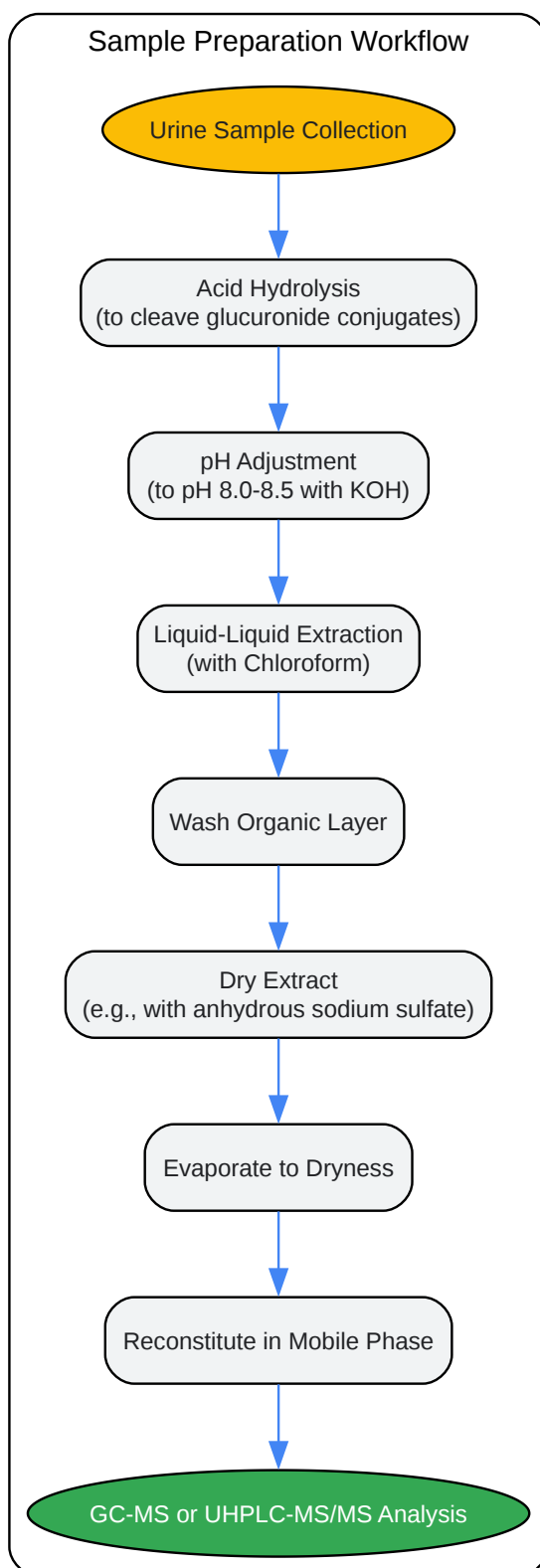
Note: Following a therapeutic dose of 250 mg of methaqualone, 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone is observed as a major metabolite in human urine. [\[2\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the analysis of **hydroxymethyl-methaqualone** in biological samples.

Sample Preparation from Urine

A robust sample preparation protocol is critical for removing interferences and concentrating the analyte.



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Urine Sample Preparation Workflow for Metabolite Analysis.

Protocol:

- Hydrolysis: To an aliquot of urine, add concentrated hydrochloric acid to hydrolyze glucuronide conjugates.[\[4\]](#)
- pH Adjustment: Adjust the pH of the acid hydrolysate to between 8.0 and 8.5 using a saturated potassium hydroxide solution.[\[4\]](#)
- Extraction: Perform a liquid-liquid extraction with an organic solvent such as chloroform.[\[4\]](#)
- Washing: Wash the organic layer to remove impurities.[\[4\]](#)
- Drying and Evaporation: Dry the organic extract and evaporate it to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides excellent sensitivity and specificity for the detection of methaqualone and its metabolites.

Instrumentation and Parameters (Representative):

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m) or similar non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 280 °C.
- Injection Volume: 1 μ L (splitless mode).

- Oven Temperature Program:
 - Initial temperature: 150 °C, hold for 1 minute.
 - Ramp 1: 20 °C/min to 250 °C.
 - Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
- MSD Transfer Line Temperature: 290 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative identification.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Analysis

UHPLC-MS/MS offers high throughput and sensitivity for the analysis of drugs and their metabolites in complex biological matrices.

Instrumentation and Parameters (Representative):

- UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.
- Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Flow Rate: 0.5 mL/min.
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: 5-95% B
 - 3.0-4.0 min: 95% B
 - 4.0-4.1 min: 95-5% B
 - 4.1-5.0 min: 5% B
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 500 °C.
- Cone Gas Flow: 150 L/hr.
- Desolvation Gas Flow: 1000 L/hr.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

Conclusion

Hydroxymethyl-methaqualone is a critical analyte for understanding the metabolism and detection of methaqualone. The identification of CYP3A4 as the primary enzyme responsible for its formation provides a basis for investigating potential drug-drug interactions. The detailed analytical protocols presented in this guide offer a starting point for researchers to develop and validate robust methods for the quantification of this major metabolite in various biological

matrices. Further research is warranted to establish a comprehensive quantitative profile of **hydroxymethyl-methaqualone** in different populations and under various dosing regimens.

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